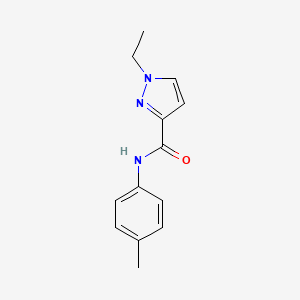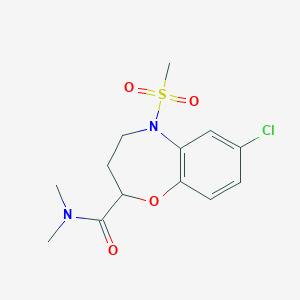
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as EPMC, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been widely studied for its potential pharmacological properties, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to its anxiolytic and antipsychotic effects. 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to its anxiolytic and antipsychotic effects. 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to decrease the levels of glutamate, which is involved in excitatory neurotransmission. In addition, 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for more precise manipulation of the receptor and its effects. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide. One area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a treatment for epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide and its effects on neurotransmission and neuroplasticity.
Synthesemethoden
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with triethyl orthoformate and then carboxylation with carbon dioxide. Another method involves the reaction of 4-methylphenylhydrazine with ethyl 4-chloroacetoacetate followed by cyclization with triethyl orthoformate and then dechlorination with sodium methoxide. Both methods yield 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
1-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-9-8-12(15-16)13(17)14-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIPRVVTVOVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(p-tolyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)

![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)

![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055331.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)
![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6055372.png)